Cas no 749931-54-2 (5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde)
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
- 5-Chloro-1-isopropyl-1H-benzoimidazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-(1-methylethyl)-
- 5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde
- 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
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- Inchi: 1S/C11H11ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-7H,1-2H3
- InChI Key: NHBHINGTRFBGRR-UHFFFAOYSA-N
- SMILES: C1(C=O)N(C(C)C)C2=CC=C(Cl)C=C2N=1
Computed Properties
- Exact Mass: 222.0559907g/mol
- Monoisotopic Mass: 222.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 34.9Ų
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM389444-1g |
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 95%+ | 1g |
$429 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2029-1G |
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 95% | 1g |
¥ 2,877.00 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327223-50mg |
5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 98% | 50mg |
¥3578.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327223-100mg |
5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 98% | 100mg |
¥5691.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327223-250mg |
5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 98% | 250mg |
¥7579.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327223-500mg |
5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 98% | 500mg |
¥13176.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327223-1g |
5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 98% | 1g |
¥16956.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327223-2.5g |
5-Chloro-1-(propan-2-yl)-1h-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 98% | 2.5g |
¥30995.00 | 2024-07-28 | |
| Enamine | EN300-6496577-0.05g |
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 95% | 0.05g |
$142.0 | 2023-07-10 | |
| Enamine | EN300-6496577-0.1g |
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde |
749931-54-2 | 95% | 0.1g |
$211.0 | 2023-07-10 |
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Suppliers
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde
Introduction to 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 749931-54-2)
5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 749931-54-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a benzodiazole core, which is a well-known scaffold in medicinal chemistry, known for its versatility in drug design.
The benzodiazole moiety in 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde is particularly noteworthy, as it serves as a key pharmacophore for various biological activities. The presence of a chloro substituent at the 5-position and an aldehyde group at the 2-position further enhances its pharmacological potential. These functional groups not only influence the electronic properties of the molecule but also play a crucial role in determining its interactions with biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of benzodiazole derivatives in addressing various therapeutic challenges. The compound 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde has been studied for its potential role in modulating central nervous system (CNS) activity. Specifically, it has shown promise in preclinical studies as a modulator of GABAergic receptors, which are involved in anxiety and sedation.
The aldehyde group in the molecular structure of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde provides a reactive site for further chemical modifications. This feature is particularly valuable in drug discovery pipelines, where selective functionalization can lead to the development of more potent and selective analogs. The propan-2-yl substituent at the 1-position adds another layer of complexity to the molecule, influencing its metabolic stability and bioavailability.
In the context of modern drug development, the synthesis and characterization of such heterocyclic compounds are essential steps towards identifying new leads with improved pharmacokinetic profiles. The use of computational methods to predict the biological activity of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde has been increasingly employed to guide experimental efforts. These methods include molecular docking simulations and quantum mechanical calculations, which help in understanding the molecular interactions at an atomic level.
The significance of this compound extends beyond its potential therapeutic applications. It serves as a valuable building block for more complex molecules, enabling chemists to explore novel chemical space. The combination of structural features such as the chloro group and aldehyde functionality makes it a versatile intermediate in organic synthesis. This versatility is particularly important in multi-step synthetic routes where regioselectivity and yield optimization are critical.
The benzodiazole scaffold itself has a long history in medicinal chemistry, with numerous derivatives having been investigated for their pharmacological effects. The introduction of new substituents and modifications has led to a better understanding of structure-function relationships within this class of compounds. The compound 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde represents an example of how subtle changes in molecular structure can lead to significant differences in biological activity.
Ongoing research continues to explore the full potential of this compound and related derivatives. Studies are focusing on optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, efforts are being made to understand the metabolic pathways that may be involved upon administration of this compound. This knowledge is crucial for predicting side effects and ensuring safe usage in clinical settings.
The role of computational chemistry in predicting the behavior of such compounds cannot be overstated. Advanced modeling techniques are being used to simulate how 5-chloro-1-(propan-2-y)-lH-l,3-benzodiazole-l-carbaldehyde interacts with biological targets at both the molecular and cellular levels. These simulations provide insights into binding affinities, metabolic stability, and potential drug-drug interactions.
In conclusion, 5-chloro-l-(propan-zyl)-lH-l ,3 -benzodiazole-z-carbaldehyde (CAS No. 74993154 - 52) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into CNS disorders and other therapeutic areas. As research continues to evolve ,this compound will likely play an important role in shaping future drug development strategies .
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